molecular formula C10H11IN4O B13679618 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine

4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine

Katalognummer: B13679618
Molekulargewicht: 330.13 g/mol
InChI-Schlüssel: BGLOKINKKVXGSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C10H11IN4O. It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an iodine atom at the 6th position of the pyrrolopyrimidine ring and a morpholine group at the 4th position .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine typically involves the iodination of a pyrrolopyrimidine precursor followed by the introduction of the morpholine group. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with iodine in the presence of a suitable oxidizing agent to form the iodinated intermediate. This intermediate is then reacted with morpholine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Wissenschaftliche Forschungsanwendungen

4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of the target compound.

    4-Amino-7H-pyrrolo[2,3-d]pyrimidine: Another derivative with different functional groups.

    4-(6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine: A similar compound with a bromine atom instead of iodine

Uniqueness

The presence of the iodine atom in 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine imparts unique reactivity and biological properties compared to its analogs. The iodine atom can participate in specific interactions and reactions that other halogens may not, making this compound particularly valuable in certain research and industrial applications .

Eigenschaften

Molekularformel

C10H11IN4O

Molekulargewicht

330.13 g/mol

IUPAC-Name

4-(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C10H11IN4O/c11-8-5-7-9(14-8)12-6-13-10(7)15-1-3-16-4-2-15/h5-6H,1-4H2,(H,12,13,14)

InChI-Schlüssel

BGLOKINKKVXGSS-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=NC=NC3=C2C=C(N3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.